6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and animals. This particular compound is characterized by its unique spiro structure, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] typically involves the Pictet-Spengler cyclization of tryptamine derivatives with suitable aldehydes or ketones. This reaction is catalyzed by acids such as phosphoric acid, acetic acid, or even natural acids like lemon juice . The reaction conditions often require refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced beta-carboline derivatives.
Substitution: Formation of various substituted beta-carboline compounds.
Scientific Research Applications
6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including antidepressant and anxiolytic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] involves its interaction with various molecular targets, including serotonin and dopamine receptors . It may also inhibit monoamine oxidase-A activity, leading to increased levels of neurotransmitters like serotonin and dopamine . These interactions contribute to its potential antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: A structural isomer with similar biological activities.
Tetrahydroharmine: Another beta-carboline derivative with comparable properties.
Pinoline: Known for its role in modulating serotonin uptake and monoamine oxidase-A activity.
Uniqueness
6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] is unique due to its spiro structure, which imparts distinct chemical and biological properties compared to other beta-carbolines. This structural feature may enhance its stability and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
6-methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane] |
InChI |
InChI=1S/C17H22N2O/c1-20-12-5-6-15-14(11-12)13-7-10-18-17(16(13)19-15)8-3-2-4-9-17/h5-6,11,18-19H,2-4,7-10H2,1H3 |
InChI Key |
VFZZDTYOYBISRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC34CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.